1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine
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Overview
Description
1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methylsulfonyl group attached to a benzyl moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method includes the bromination of 4-methylsulfonylbenzyl chloride, followed by a nucleophilic substitution reaction with piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The bromine and methylsulfonyl groups play a crucial role in its binding affinity and specificity, influencing the compound’s overall pharmacological profile .
Comparison with Similar Compounds
Similar compounds include other benzylpiperidine derivatives, such as 1-(4-Chloro-2-(methylsulfonyl)benzyl)piperidine and 1-(4-Fluoro-2-(methylsulfonyl)benzyl)piperidine. Compared to these analogs, 1-(4-Bromo-2-(methylsulfonyl)benzyl)piperidine exhibits unique reactivity due to the presence of the bromine atom, which can participate in a wider range of chemical reactions[5][5].
Properties
IUPAC Name |
1-[(4-bromo-2-methylsulfonylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-18(16,17)13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCPYCIDBVVVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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